REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([F:11])[CH:5]=1.O.[NH2:14][NH2:15]>CO>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([NH:14][NH2:15])=[O:2])=[CH:5][C:6]=1[F:11] |f:1.2|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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COC(C1=CC(=C(C=C1)Br)F)=O
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Name
|
|
Quantity
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2.2 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Concentrated
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Type
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ADDITION
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Details
|
diluted with EtOAc (300 mL)
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Type
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WASH
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Details
|
washed with water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)NN)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |